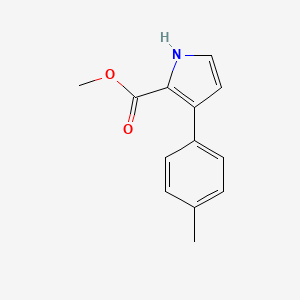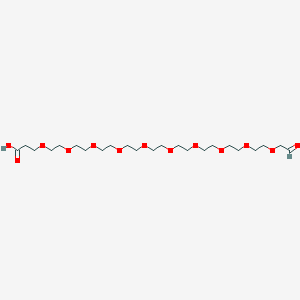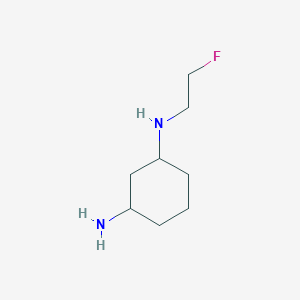
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine is a chemical compound characterized by the presence of a fluoroethyl group attached to a cyclohexanediamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of cyclohexanediamine with 2-fluoroethyl reagents under specific conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which is then reacted with cyclohexanediamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the reaction efficiency and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclohexanediamine derivatives .
Wissenschaftliche Forschungsanwendungen
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets and pathways. The compound can form DNA interstrand cross-links through alkylation, leading to the formation of O6-(2-fluoroethyl)guanine lesions . This process involves the displacement of fluoride and the formation of N1,O6-ethanoguanine intermediates, which can further interact with adjacent cytidine residues . These interactions can disrupt DNA replication and transcription, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar structural features and are used in various pharmaceutical applications.
Fluoroquinolones: These antibacterial agents contain fluoro groups and exhibit similar chemical reactivity.
Monofluoromethylated N-heterocyclic compounds: These compounds are used in medicinal chemistry and share similar synthetic routes.
Uniqueness
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine is unique due to its specific combination of a fluoroethyl group with a cyclohexanediamine structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H17FN2 |
|---|---|
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
1-N-(2-fluoroethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H17FN2/c9-4-5-11-8-3-1-2-7(10)6-8/h7-8,11H,1-6,10H2 |
InChI-Schlüssel |
SNYBJEOYKOYZNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)NCCF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



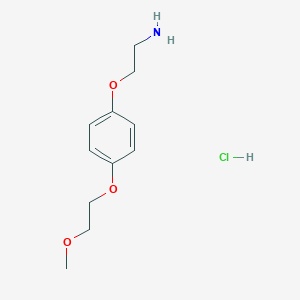
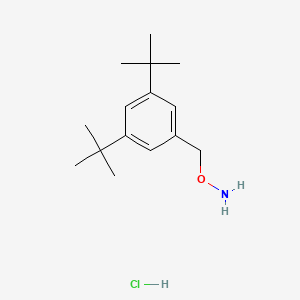
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
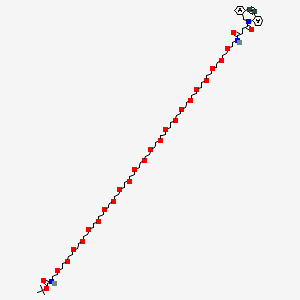
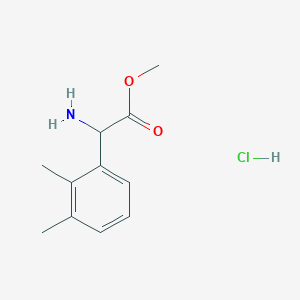

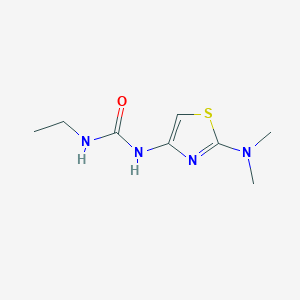


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)

